Ethyl (morpholine-3-carbonyl)glycinate
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Overview
Description
Ethyl 2-(morpholin-3-ylformamido)acetate is a chemical compound with the molecular formula C9H16N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-3-ylformamido)acetate typically involves the reaction of morpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbon atom of the ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-(morpholin-3-ylformamido)acetate may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-3-ylformamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 2-(morpholin-3-ylformamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-3-ylformamido)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(morpholin-3-ylformamido)acetate can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the ethyl and formamido groups.
Ethyl 2-(piperidin-3-ylformamido)acetate: A compound with a piperidine ring instead of a morpholine ring.
Ethyl 2-(pyrrolidin-3-ylformamido)acetate: A compound with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of Ethyl 2-(morpholin-3-ylformamido)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl (morpholine-3-carbonyl)glycinate is a morpholine derivative with potential pharmacological applications due to its unique structural properties. This compound exhibits various biological activities, primarily attributed to its interactions with specific molecular targets. The following sections detail its synthesis, biological activity, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound features a morpholine ring connected to a carbonyl group and an ethyl glycinate moiety. The synthesis typically involves multiple steps, including the reaction of morpholine derivatives with ethyl glycinate under controlled conditions to yield the desired product.
Pharmacological Properties
The biological activity of this compound is linked to its ability to interact with various biological systems. Morpholine derivatives are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For example, it has been tested against Staphylococcus aureus, Escherichia coli, and several fungal species, demonstrating effective inhibition of growth .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer activities. It has been evaluated in vitro against different cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action and potential therapeutic applications .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as apoptosis and cell cycle regulation, similar to other morpholine derivatives .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Mthis compound | Methyl group instead of ethyl | Different solubility and reactivity profiles |
Ethyl (morpholine-4-carbonyl)glycinate | Carbonyl at 4-position instead of 3 | Potentially different biological activities |
Morpholinoacetate | Lacks the carbonyl group | Simpler structure, possibly less reactivity |
This table highlights how the positioning of functional groups influences the compound's biological activity and pharmacological profile.
Case Studies
- Antimicrobial Study : A study conducted on synthesized derivatives, including this compound, revealed significant antimicrobial activity against six bacterial species and several fungi. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis in treated cells, suggesting potential as an anticancer agent .
Properties
Molecular Formula |
C9H16N2O4 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 2-(morpholine-3-carbonylamino)acetate |
InChI |
InChI=1S/C9H16N2O4/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
MFAANHBRMAFHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COCCN1 |
Origin of Product |
United States |
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